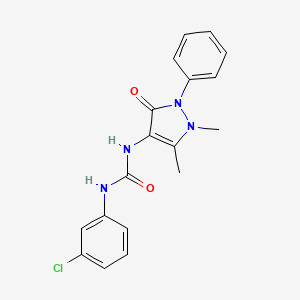

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the condensation of hydrazine with an appropriate diketone The resulting pyrazole intermediate is then reacted with isocyanates or carbamates to introduce the urea functionality

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Scientific Research Applications

The compound features a chlorophenyl group and a pyrazole derivative, which are crucial for its biological activity. The presence of the urea functional group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways.

Case Study: Breast Cancer

In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.

Case Study: Inflammatory Bowel Disease

In animal models of inflammatory bowel disease, treatment with this compound resulted in reduced inflammation and improved histopathological scores, suggesting its potential as a therapeutic agent for gastrointestinal disorders.

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent against several bacterial strains.

Case Study: Bacterial Infections

Laboratory tests indicated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea can be compared to other compounds with similar structures, such as:

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea: This compound differs by having a thiourea group instead of a urea group, which can affect its reactivity and biological activity.

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate: The carbamate analog may have different pharmacokinetic properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, with the CAS number 325850-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4O2, with a molecular weight of 356.81 g/mol. It features a chlorophenyl group and a pyrazole moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O2 |

| Molecular Weight | 356.81 g/mol |

| CAS Number | 325850-26-8 |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the growth of Jurkat T cells and A431 epidermoid carcinoma cells. The IC50 values for these cell lines were reported to be lower than those for standard chemotherapeutic agents like doxorubicin .

The mechanism through which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in apoptosis regulation, primarily through hydrophobic interactions and limited hydrogen bonding . This interaction profile may enhance its efficacy as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the phenyl ring significantly influences biological activity. For example:

- Chlorine Substitution : The introduction of a chlorine atom at the meta position of the phenyl ring enhances cytotoxic activity.

- Dimethyl Group : The presence of dimethyl groups at specific positions on the pyrazole ring is crucial for maintaining activity against cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Jurkat Cells : In a high-throughput screening assay, this compound showed potent inhibition of cell proliferation with an IC50 value significantly lower than doxorubicin .

- Antiproliferative Activity : Another investigation demonstrated that this compound exhibited notable antiproliferative activity against HT29 colon cancer cells, suggesting its potential for further development as an anticancer drug .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-8-6-7-13(19)11-14)17(24)23(22(12)2)15-9-4-3-5-10-15/h3-11H,1-2H3,(H2,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPQBMQOCCMSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360285 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325850-26-8 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.